

# Application Note: Identification of the Lasso Peptide Capistruin using Mass Spectrometry

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## Compound of Interest

Compound Name: *Capistruin*

Cat. No.: *B1577615*

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## Abstract

**Capistruin** is a ribosomally synthesized and post-translationally modified peptide (RiPP) with a unique lasso structure, exhibiting antimicrobial properties.<sup>[1][2][3]</sup> Its complex, knotted topology, formed by an isopeptide bond between the N-terminal glycine and the side chain of an aspartic acid residue, presents a unique challenge and opportunity for structural elucidation and identification.<sup>[2][4]</sup> This application note provides a detailed protocol for the identification and characterization of **Capistruin** using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Ion Trap-Time-of-Flight (IT-TOF) techniques. The provided methodologies are essential for researchers in natural product discovery, antibiotic development, and proteomics.

## Introduction

Lasso peptides are a fascinating class of natural products characterized by a distinctive lariat knot-like structure, where the C-terminal tail of the peptide is threaded through and entrapped within an N-terminal macrolactam ring.<sup>[1][5]</sup> This unique topology confers remarkable stability against thermal and chemical denaturation. **Capistruin**, produced by *Burkholderia thailandensis* E264, is a 19-residue lasso peptide that has demonstrated antimicrobial activity against closely related *Burkholderia* and *Pseudomonas* strains.<sup>[1][2][6]</sup> The structural integrity and biological activity of **Capistruin** make it a compelling candidate for drug development.

Mass spectrometry is a powerful analytical technique for the identification and structural characterization of peptides like **Capistruin**. This document outlines optimized protocols for sample preparation, HPLC separation, and mass spectrometric analysis to unambiguously identify **Capistruin** from biological extracts.

## Materials and Methods

### Production and Extraction of Capistruin

**Capistruin** can be produced by cultivating *Burkholderia thailandensis* E264 or a heterologous host such as *Escherichia coli* or *Burkholderia* sp. FERM BP-3421 carrying the **Capistruin** biosynthesis gene cluster.<sup>[1][7]</sup>

Protocol for **Capistruin** Extraction:

- Harvest bacterial cultures by centrifugation.
- To the supernatant, add Amberlite XAD-16 resin and agitate for 1 hour.
- Separate the resin from the medium by centrifugation.
- Wash the resin with one volume of water.
- Elute **Capistruin** from the resin using methanol.
- Dry the methanol extract under reduced pressure.
- Resuspend the dried extract in 10% acetonitrile for further purification.<sup>[1]</sup>

### High-Performance Liquid Chromatography (HPLC)

Instrumentation:

- A standard HPLC system equipped with a C18 reverse-phase column.

Protocol:

- Mobile Phase A: 0.02% (v/v) formic acid in water.<sup>[7]</sup>

- Mobile Phase B: 0.02% (v/v) formic acid in methanol.[7]
- Gradient Elution:
  - 0-2 min: 10% B
  - 2-40 min: Linear gradient from 10% to 100% B
  - 40-44 min: 100% B
- Flow Rate: 1.0 mL/min.[7]
- Detection: UV absorbance at 210 nm.[7]

## Mass Spectrometry

### a) MALDI-TOF Mass Spectrometry Protocol:

- Matrix Solution: Prepare a saturated solution of  $\alpha$ -cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).
- Sample Preparation: Mix the HPLC fraction containing **Capistruin** with the matrix solution in a 1:1 ratio.
- Spotting: Spot 1  $\mu$ L of the mixture onto the MALDI target plate and allow it to air dry.
- Acquisition: Acquire mass spectra in positive reflectron mode in the  $m/z$  range of 200-3500 Da.[7]

### b) Ion Trap-Time-of-Flight (IT-TOF) Mass Spectrometry Protocol:

- Instrumentation: An HPLC system coupled to an IT-TOF mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Mass Range: 200-2000 Da.[7]
- MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the doubly charged precursor ion ( $[M+2H]^{2+}$ ) of **Capistruin** to confirm its sequence.

## Results and Data Presentation

The combination of HPLC and mass spectrometry allows for the confident identification of **Capistruin**.

### Expected Mass Spectrometry Data

**Capistruin** has a monoisotopic mass of 2048.02 Da and an average mass of 2049.24 Da.<sup>[2]</sup>

The following table summarizes the expected m/z values for **Capistruin** in different charge states and adduct forms.

Ion Species	Theoretical m/z	Observed m/z <sup>[7]</sup>
[M+H] <sup>+</sup>	2049.03	2049.43
[M+Na] <sup>+</sup>	2071.01	2071.52
[M+2H] <sup>2+</sup>	1025.02	1025.23
[M+H+Na] <sup>2+</sup>	1036.01	1036.25

### Quantitative Production of Capistruin

Heterologous expression of the **Capistruin** gene cluster has been shown to yield significantly different amounts of the peptide depending on the host organism. The following table provides a comparison of reported yields.

Host Organism	Production Yield (mg/L)	Fold Improvement over E. coli
Escherichia coli	0.2 <sup>[7]</sup>	1x
Burkholderia sp. FERM BP-3421	13 <sup>[7]</sup>	65x
Burkholderia sp. FERM BP-3421 (outlier)	116 <sup>[7]</sup>	580x

### Tandem Mass Spectrometry (MS/MS) Fragmentation

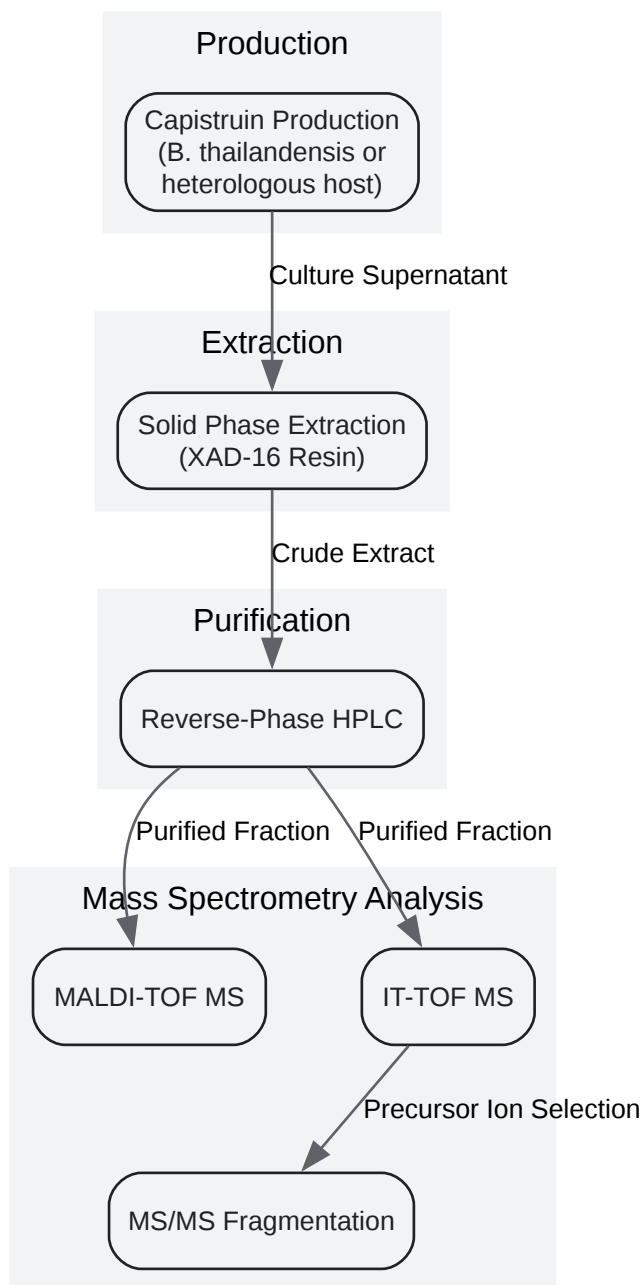
MS/MS analysis of the  $[M+2H]^{2+}$  ion of **Capistruin** provides fragment ions that can be used to verify the amino acid sequence. Due to the cyclic nature of the N-terminus, the fragmentation pattern will be complex. Below is a representative table of expected major b and y ions for the linear C-terminal tail (DARVISRFGFN).

Amino Acid Sequence (C-Terminal Tail)	b-ion (m/z)	y-ion (m/z)
D	116.03	1188.61
A	187.07	1073.58
R	343.17	1002.54
V	442.24	846.44
I	555.32	747.37
S	642.35	634.29
R	798.45	547.26
F	945.52	391.16
G	1002.54	244.09
F	1149.61	187.07
N	-	-

Note: This is a theoretical fragmentation pattern. Actual observed fragments may vary based on instrument parameters and the complex structure of the lasso peptide.

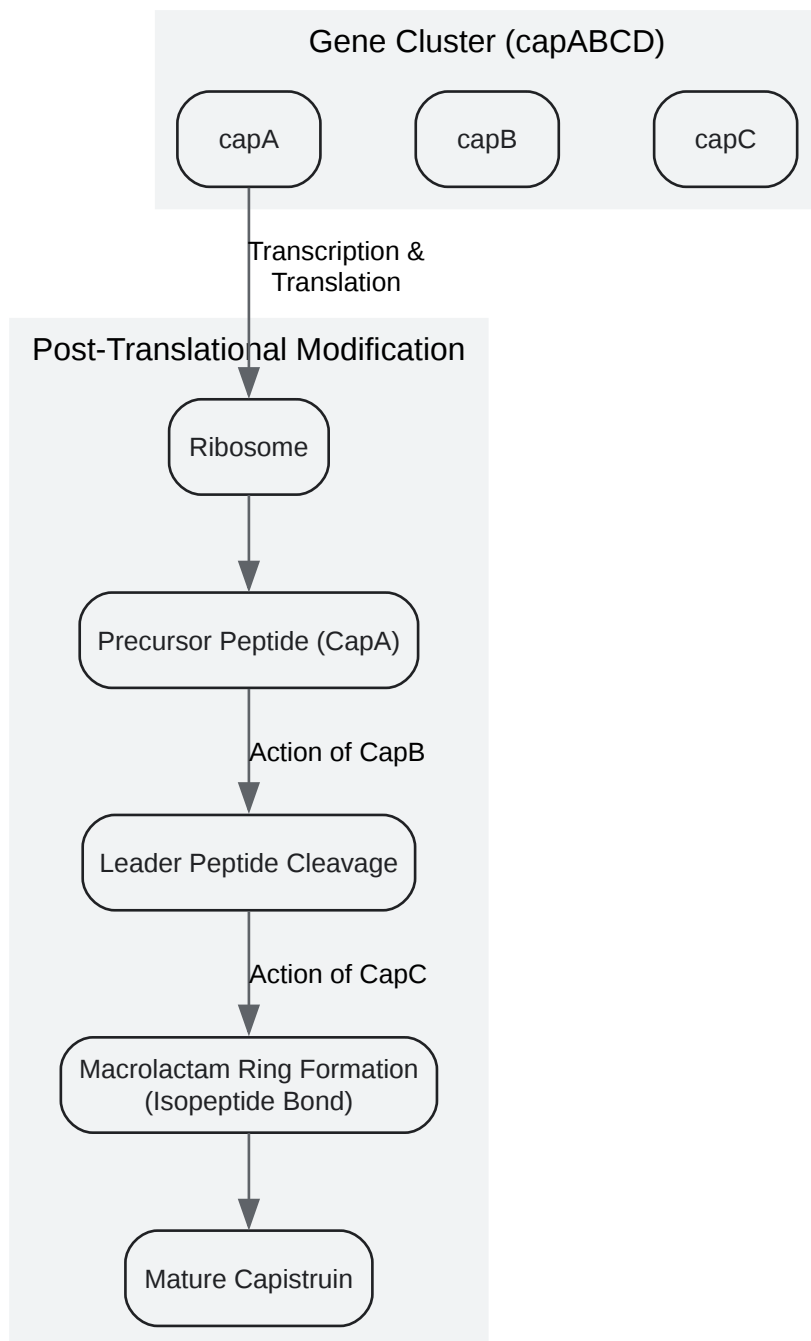
## Workflow and Signaling Pathway Diagrams

## Experimental Workflow for Capistruin Identification

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Caption: Overall workflow for the identification of **Capistruin**.

## Capistruin Biosynthesis Pathway



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Caption: Simplified biosynthesis pathway of **Capistruin**.

## Conclusion

The protocols detailed in this application note provide a robust framework for the successful identification and characterization of the lasso peptide **Capistruin** from complex biological matrices. The use of high-resolution mass spectrometry, in conjunction with HPLC, is indispensable for confirming the molecular weight and obtaining sequence information through MS/MS fragmentation. These methods are crucial for advancing the study of **Capistruin** and other lasso peptides as potential therapeutic agents.

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